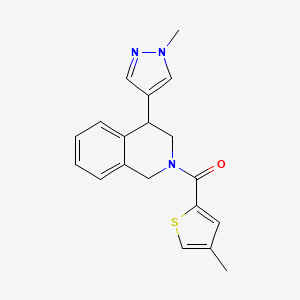

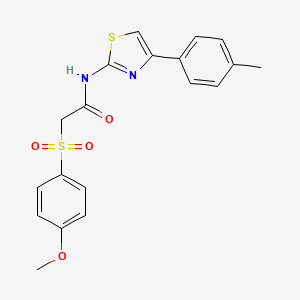

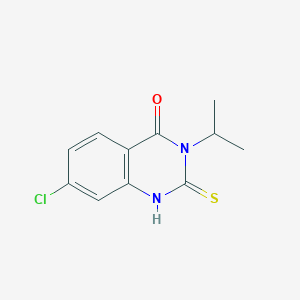

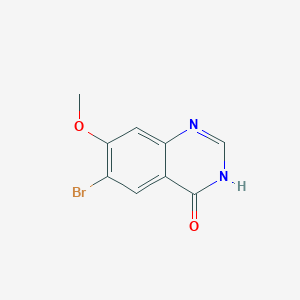

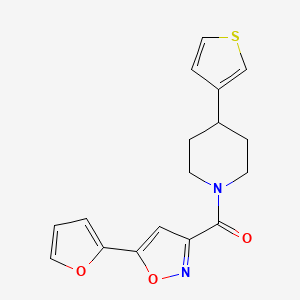

(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

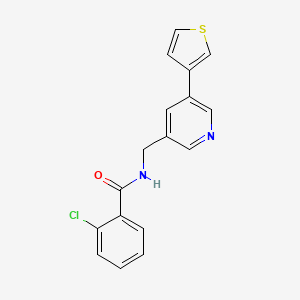

Furan and thiophene derivatives are of significant interest in the field of medicinal chemistry due to their wide range of biological activities . They are used in the synthesis of natural products, pharmaceuticals, and dyes . They also play an important role in various physiological cell processes due to their good solubility in water and relatively high thermal stability .

Synthesis Analysis

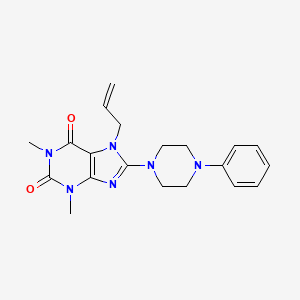

The synthesis of these compounds is often based on the Van Leusen reaction . This reaction involves the use of tosylmethyl isocyanide (TOSMIC) and suitable furan or thiophene derivatives to obtain oxazoles . Isoxazole and isothiazole derivatives can also be obtained through similar reactions .Molecular Structure Analysis

The structural analyses of these synthesized compounds are usually performed by appropriate spectroscopic methods such as UV-vis, FT-IR, LC-MS, 1H-NMR, 13C-NMR, and elemental analysis . Theoretical studies are also carried out to identify the structure-activity relationship and determine the chemical properties of the molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically result in good to excellent yields . The reactions involve the formation of three ring systems of furan or thiophene, linked to the oxazole rings at their 2- and 5-positions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as bond lengths, bond angles, dihedral angles, and dipole moments, are often determined through theoretical studies . Information about band gap energies and spectroscopic characteristics are also obtained .Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

Research has shown that compounds structurally related to (5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone have been synthesized using microwave-assisted methods, which offer advantages such as higher yields, environmental friendliness, and shorter reaction times. These compounds have demonstrated significant anti-inflammatory and antibacterial activities. Molecular docking results suggest their potential as templates for anti-inflammatory drug development (Ravula et al., 2016).

Structural Exploration and Antiproliferative Activity

Another study focused on the structural characterization and evaluation of antiproliferative activity of related compounds. The research highlighted the importance of the compound's molecular structure in stabilizing through inter- and intra-molecular hydrogen bonds, which could contribute to its stability and biological activity (Prasad et al., 2018).

Synthesis from Visnaginone

Efforts to synthesize potentially bioactive compounds from visnaginone have led to the creation of various derivatives, including those structurally similar to this compound. These derivatives have shown a range of biological activities, further underscoring the compound's utility as a basis for developing new therapeutic agents (Abdel Hafez et al., 2001).

Heterocyclic Replacement in Histamine H3 Receptor Antagonists

Research into the development of histamine H3 receptor antagonists has utilized heterocyclic cores similar to this compound. These studies have identified compounds with high affinity for the human histamine H3 receptor, highlighting the therapeutic potential of these molecules in treating disorders related to this receptor (Swanson et al., 2009).

Phosphomolybdic Acid Catalysis

In the realm of organic synthesis, phosphomolybdic acid has been employed as a catalyst for reactions involving derivatives of this compound. This research highlights the compound's versatility in chemical transformations, potentially leading to the development of novel cyclopentenone derivatives with diverse biological activities (Reddy et al., 2012).

Mechanism of Action

While the specific mechanism of action for “(5-(Furan-2-yl)isoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is not available, it’s worth noting that heterocyclic azole compounds, which include oxazole derivatives, have been used as antibiotics and anti-proliferative agents . They exhibit a broad variety of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, anti-tuberculosis, muscle relaxant, and HIV inhibitory properties .

properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-17(14-10-16(22-18-14)15-2-1-8-21-15)19-6-3-12(4-7-19)13-5-9-23-11-13/h1-2,5,8-12H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXGDWVCWDBUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)

![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)

![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)